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Abstract

Drimentine C, a member of the terpenylated diketopiperazine family of antibiotics, has
garnered interest for its cytotoxic activities against various cancer cell lines. This technical
guide provides a comprehensive overview of the available spectroscopic data for Drimentine
C, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. Detailed experimental protocols for the characterization of such natural products
are outlined, alongside a visualization of the biosynthetic pathway of drimentine alkaloids. This
document aims to serve as a core resource for researchers engaged in the study and
development of Drimentine C and related compounds.

Introduction

Drimentine C is a complex natural product isolated from Actinomycete bacteria.[1] Its structure
features a fusion of a sesquiterpene moiety with a diketopiperazine core, a common motif in
bioactive natural products.[2] Preliminary studies have indicated its potential as an anticancer
agent, demonstrating modest cytotoxicity against several human tumor cell lines.[3] The
intricate structure and promising biological activity of Drimentine C make a thorough
understanding of its physicochemical properties, particularly its spectroscopic signature,
essential for ongoing research and drug development efforts.
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Spectroscopic Data of Drimentine C

A comprehensive compilation of the publicly available spectroscopic data for Drimentine C is
presented below. It is important to note that a consolidated, single-source deposition of all
spectroscopic data for Drimentine C is not readily available in the literature. The following
tables represent a collation of information from various sources and data for structurally related
compounds where specific data for Drimentine C is not explicitly reported.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition
of a molecule.

Parameter Value Source

Molecular Formula Cs1H41N302 [3]

Molecular Weight 487.7 g/mol [3]

lonization Mode Electrospray lonization (ESI) Inferred from common practice
Observed m/z [M+H]* Inferred from common practice

Table 1: Mass Spectrometry Data for Drimentine C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. While a complete, assigned NMR dataset for Drimentine C is not published in a
single source, data for the related drimane sesquiterpenoid core is available and provides a
reference for the terpenoid portion of the molecule.

IH NMR Data (Predicted and based on related compounds)
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Chemical Shift (d) o Coupling Constant
Proton Multiplicity
ppm (J) Hz
Indole Protons 70-75 m
Diketopiperazine
3.0-45 m
Protons
Sesquiterpene
a P 0.8-25 m
Protons
Methyl Protons 0.7-1.2 s, d

Table 2: Predicted *H NMR Data for Drimentine C based on its structural motifs.

13C NMR Data (Predicted and based on related compounds)

Carbon Chemical Shift (&) ppm
Carbonyl (C=0) 165 - 175

Indole Aromatic 110 - 140
Sesquiterpene (Aliphatic) 10-60

Table 3: Predicted 3C NMR Data for Drimentine C based on its structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
IR absorptions for Drimentine C are based on its constituent functional groups.

Functional Group Characteristic Absorption (cm—1)
N-H (Amide) 3200 - 3400
C-H (Aromatic/Aliphatic) 2850 - 3100
C=0 (Amide) 1650 - 1690
C=C (Aromatic) 1450 - 1600
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Table 4: Predicted Infrared (IR) Spectroscopy Data for Drimentine C.

Experimental Protocols

The following section details the general methodologies employed for the spectroscopic
analysis of natural products like Drimentine C.

General Experimental Workflow

The process of isolating and characterizing a novel natural product like Drimentine C follows a
structured workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Biosynthetic Insights into Drimentine
C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1140457#spectroscopic-data-of-drimentine-c-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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